(5Z)-3-ethyl-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
3-ETHYL-5-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step reactions starting from simpler organic molecules. One common method involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-2,3-dihydro-1H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
3-ETHYL-5-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOL-5-OL: Another pyrazole derivative with different functional groups.
2-THIOXO-1,3-DIHYDRO-1H-IMIDAZOLE-4-ONE: A simpler imidazole derivative with similar structural features.
Uniqueness
3-ETHYL-5-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of pyrazole and imidazole rings, which confer distinct chemical and biological properties. Its specific substituents and structural configuration make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N4OS |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-4-15-11(17)10(14-12(15)18)6-9-7-13-16(5-2)8(9)3/h6-7H,4-5H2,1-3H3,(H,14,18)/b10-6- |
InChI Key |
YNBZCTPESCTRMK-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\2/C(=O)N(C(=S)N2)CC)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N(C(=S)N2)CC)C |
Origin of Product |
United States |
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